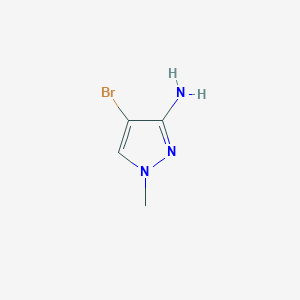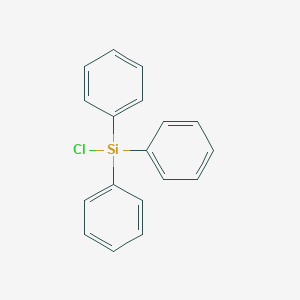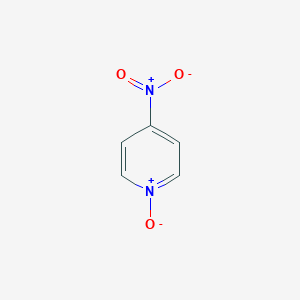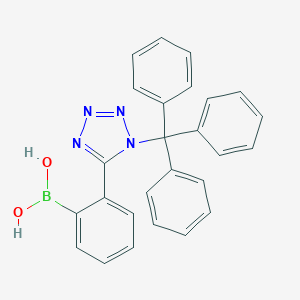
2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid
概要
説明
Synthesis Analysis
The synthesis of compounds similar to 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid has been reported in the literature . For instance, a solid phase synthesis of a cyclic peptoid bearing (1 H -tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach . The requisite monomeric Nosyl-protected N - (1-trityl-1 H -tetrazol-5-yl)methyl substituted glycine was accessed by a convenient synthesis involving Click reaction of Nosyl-protected N - (cyanomethyl)glycine methyl ester and sodium azide as a key step .Molecular Structure Analysis
The molecular structure of 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid is represented by the formula C26H21BN4O2. This indicates that the compound contains 26 carbon atoms, 21 hydrogen atoms, 1 boron atom, 4 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid include a molecular weight of 432.3 g/mol, a density of 1.2 , and a boiling point of 685.2ºC at 760 mmHg .科学的研究の応用
Medicinal Chemistry and Drug Development
2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid serves as a valuable reagent in the synthesis of pharmaceutical compounds. Specifically:
- Glaucoma and Diabetic Retinopathy Treatment : It contributes to the preparation of (biphenylmethyl)pyridone and (pyridylmethyl)pyridone pharmaceuticals, which have potential applications in treating glaucoma and diabetic retinopathy .
Energetic Materials
The compound’s tetrazole moiety plays a crucial role in energetic materials:
- Nitrogen-Rich Energetic Salts : Researchers employ tetrazoles like 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid as precursors for nitrogen-rich energetic salts. These materials exhibit excellent thermal stability and high nitrogen content, making them relevant for various applications .
Biomolecular Interactions
Peptoids containing tetrazole groups have gained attention due to their unique properties:
- Peptoid Research : Peptoids, which are poly-N-substituted glycines, offer enhanced proteolytic stability and increased cellular permeability compared to α-peptides. Cyclic peptoids, including those with (1H-tetrazol-5-yl)methyl pendants, find applications in studying biomolecular interactions .
Hypertension Treatment
The synthesized compounds related to 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid belong to the sartans family:
- Biphenyl Tetrazole in Hypertension Therapy : Biphenyl tetrazole is commonly used in hypertension treatment. Interestingly, research suggests a link between high blood pressure and bacterial infections, emphasizing the importance of understanding these interactions .
Material Chemistry
Tetrazoles exhibit diverse chemistry relevant to materials:
- Bioisosteres of Carboxylic Acids : Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near-pKa values. Scientists explore their potential in material science and medicinal chemistry .
Other Applications
Beyond the mentioned fields, 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid may find use in other areas, such as metal binding, phase transfer catalysis, and cation transport .
作用機序
Target of Action
It is known to act as a reagent in the synthesis of (biphenylmethyl)pyridone and (pyridylmethyl)pyridone pharmaceuticals . These pharmaceuticals are used for the treatment of glaucoma and diabetic retinopathy , suggesting that the compound may interact with targets related to these conditions.
Mode of Action
The compound interacts with its targets through the formation of C-C bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond formation, which is a key step in the synthesis of many pharmaceuticals .
Biochemical Pathways
The compound’s role in the synthesis of pharmaceuticals for glaucoma and diabetic retinopathy suggests it may influence pathways related to these conditions .
Result of Action
Its role in the synthesis of pharmaceuticals for glaucoma and diabetic retinopathy suggests it may have effects related to these conditions .
Action Environment
It’s known that the suzuki-miyaura reaction, which the compound is involved in, can be performed in water and toluene at temperatures between 25 and 85℃ . This suggests that temperature and solvent type may be important environmental factors.
特性
IUPAC Name |
[2-(1-trityltetrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOAZIDDOCSTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438411 | |
| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid | |
CAS RN |
144873-97-2 | |
| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid in Irbesartan synthesis?
A: 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid serves as a crucial building block in the synthesis of Irbesartan. [] The paper describes a novel process where this compound reacts with 2-butyl-3-(4-bromobenzyl)-1,3-diazospiro[4.4]non-1-ene-4-one. This reaction, facilitated by a specific solvent system and catalyst, leads to the formation of Irbesartan. This synthetic route highlights the importance of 2-(1-Trityl-1H-tetrazol-5-YL)phenylboronic acid in achieving a potentially more efficient and cost-effective production of Irbesartan.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Piperonyl)piperazinyl]benzothiazole](/img/structure/B131916.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B131918.png)
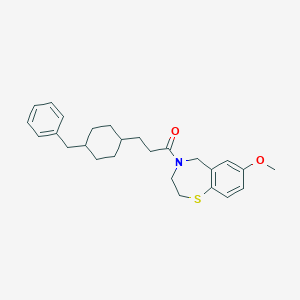

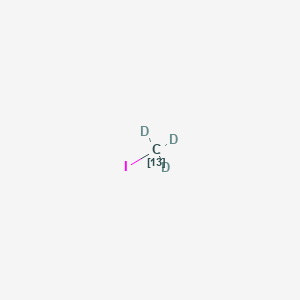



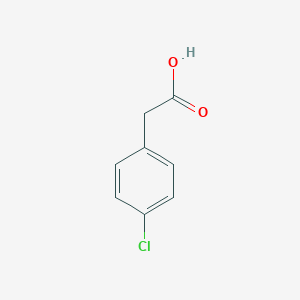

![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)
